molecular formula C11H13Cl2NO3S B12113919 Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12113919
M. Wt: 310.2 g/mol
InChI Key: ZLCJGIAOOWTERW-UHFFFAOYSA-N
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Description

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a dichloroacetyl group, an amino group, and an ethyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the dichloroacetyl group and the amino group. The final step involves esterification to form the ethyl ester.

    Thiophene Ring Formation: The thiophene ring can be synthesized using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

    Introduction of Dichloroacetyl Group: The dichloroacetyl group can be introduced via chlorination reactions using reagents such as sulfuryl chloride or thionyl chloride.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the dichloroacetyl group or other substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Lacks the dichloroacetyl group, resulting in different chemical and biological properties.

    Ethyl 2-chloro-4,5-dimethylthiophene-3-carboxylate: Contains a chloro group instead of a dichloroacetyl group, leading to different reactivity and applications.

    Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate: Contains a chloroacetyl group, which may have different biological activity compared to the dichloroacetyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

ethyl 2-[(2,2-dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C11H13Cl2NO3S/c1-4-17-11(16)7-5(2)6(3)18-10(7)14-9(15)8(12)13/h8H,4H2,1-3H3,(H,14,15)

InChI Key

ZLCJGIAOOWTERW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(Cl)Cl

Origin of Product

United States

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